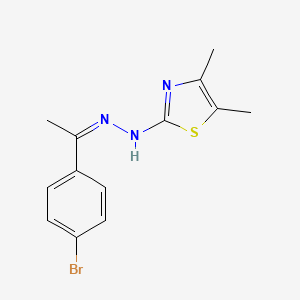![molecular formula C17H18N2O B5292064 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine](/img/structure/B5292064.png)
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the pyridine family and has a unique molecular structure that makes it an interesting target for investigation.
Mechanism of Action
The mechanism of action of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of the reuptake of neurotransmitters such as dopamine and norepinephrine. This would lead to an increase in the levels of these neurotransmitters in the brain, which could explain its effects on behavior.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which could explain its effects on behavior. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine in lab experiments is its unique molecular structure. This makes it an interesting target for investigation and could lead to the development of new drugs or therapies. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research involving 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. One area of interest is in the development of new drugs or therapies for the treatment of addiction. Another area of interest is in the study of its effects on neurotransmitter release and behavior. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine is a chemical compound that has been extensively studied for its potential use in scientific research. It has a unique molecular structure and has been shown to have effects on neurotransmitter release and behavior. While its mechanism of action is not fully understood, it has potential as a target for the development of new drugs or therapies. Further research is needed to fully understand its applications and limitations.
Synthesis Methods
The synthesis of 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine can be achieved through a multi-step process. One method involves the reaction of 3-pyridylmagnesium bromide with 3-phenylpropanoyl chloride to form 3-[1-(3-phenylpropanoyl)-3-pyridinyl]propanoic acid. This compound is then reacted with sodium azide and triphenylphosphine to form 3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine. Other methods involving different reagents and conditions have also been reported.
Scientific Research Applications
3-[1-(3-phenylpropanoyl)-3-azetidinyl]pyridine has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
3-phenyl-1-(3-pyridin-3-ylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDTVUQFVOANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5291993.png)

![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)

![3-({1-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5292019.png)
![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)
![1-allyl-4-[(2,5-dichlorophenoxy)acetyl]piperazine](/img/structure/B5292050.png)

![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)